tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring, a phenyl group, and a tert-butyl ester, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the use of chiral starting materials and enantioselective reactions. One common method includes the conjugate addition of an iminolactone chiral glycine derivative to tert-butyl crotonate . This reaction is performed under controlled conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide
- tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate
Uniqueness
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and tert-butyl ester makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
ATJRDIDZQTXJLY-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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